Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate
Description
Academic Context of Pyridylalanines as Non-Canonical α-Amino Acid Derivatives
The twenty standard amino acids encoded by the genetic code offer a limited chemical diversity, which in turn restricts the functional range of proteins. nih.gov To overcome this limitation, scientists utilize non-canonical amino acids (ncAAs), which are not among the genetically encoded protein building blocks. nih.govmdpi.com These unique molecules can be incorporated into peptides and proteins, allowing for the introduction of novel chemical properties, enhanced stability, and new functionalities. mdpi.comnih.gov
Pyridylalanines, such as 3-pyridylalanine (3-PyrAla), are a notable class of ncAAs. acs.org They are structural analogs of the canonical amino acid phenylalanine. The replacement of the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, which can alter the electronic properties, introduce a site for hydrogen bonding, and provide a coordination site for metal ions. acs.org The incorporation of ncAAs like pyridylalanine into enzymes has been used to probe enzymatic mechanisms and engineer novel biocatalysts with improved activity and selectivity. acs.orgacs.org This strategic substitution allows for the fine-tuning of protein structure and function, opening up new possibilities in biocatalysis and protein engineering. nih.govnih.gov
The ability to expand the genetic code to include ncAAs has created a wealth of new opportunities in enzymology. acs.org By moving beyond the limitations of the 20 canonical amino acids, researchers can design proteins with tailored properties for applications in medicine, biotechnology, and materials science. nih.gov
Significance of Chiral α-Amino Esters in Contemporary Chemical Research
Chiral α-amino esters are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical industry. georgiasouthern.edu Their importance stems from the prevalence of chirality in biological molecules; the specific three-dimensional arrangement of atoms is often critical for a molecule's biological activity. acs.org Enantiomerically pure α-amino acids and their derivatives, including esters, are therefore highly valuable for the synthesis of complex, biologically active compounds such as pharmaceuticals and agrochemicals. nih.gov
The ester functional group in compounds like Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate serves as a versatile handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid or be involved in peptide coupling reactions. acs.org The development of catalytic asymmetric methods to produce chiral α-amino esters with high enantiomeric purity is a major focus of contemporary research. georgiasouthern.eduacs.org These methods provide access to a wide array of non-proteinogenic amino acids that can be used to build novel molecular architectures. acs.org
The α-amino carbonyl motif is a key feature in numerous medicinal agents and natural products. acs.org Consequently, chiral α-amino esters are crucial intermediates for the synthesis of a diverse range of molecules, including heterocycles and enantiomerically enriched amino alcohols. acs.org The ability to synthesize these chiral esters efficiently and selectively is essential for the advancement of medicinal chemistry and the discovery of new therapeutic agents. myskinrecipes.com
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPVBKDLAQDFFY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl S 2 Amino 3 Pyridin 3 Yl Propanoate
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure α-amino acids is a significant area of research in organic chemistry, driven by their importance as building blocks for pharmaceuticals and other biologically active molecules. For Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate, a non-proteinogenic amino acid, stereoselective and asymmetric synthetic methods are crucial for obtaining the desired (S)-enantiomer. These methods employ various strategies to control the stereochemistry at the α-carbon.
Asymmetric Synthesis using Chiral Auxiliaries and Reagents
Chiral auxiliaries are powerful tools in asymmetric synthesis. They are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.
A well-established method for the asymmetric synthesis of α-amino acids is the Schöllkopf bis-lactim ether method. wikipedia.org This approach utilizes a chiral auxiliary derived from the cyclic dipeptide (diketopiperazine) of glycine (B1666218) and a chiral amino acid, typically valine, to create a chiral template. wikipedia.orglmaleidykla.lt
The general strategy involves the following key steps:
Formation of the Bis-Lactim Ether: The diketopiperazine of glycine and (R)-valine is treated with a methylating agent to form the corresponding bis-lactim ether.
Deprotonation: A strong base, such as n-butyllithium (n-BuLi), is used to abstract a proton from the prochiral carbon of the glycine unit, creating a nucleophilic carbanion. wikipedia.org
Asymmetric Alkylation: The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the carbanion. This directs the approach of an electrophile, such as 3-(bromomethyl)pyridine (B1585428) (a plausible electrophile for the synthesis of the target molecule), to the opposite face, resulting in a highly stereoselective alkylation. Enantiomeric excesses of over 95% are generally achievable with this method. wikipedia.org
Hydrolysis: The alkylated bis-lactim ether is then subjected to acidic hydrolysis. This step cleaves the chiral auxiliary and liberates the desired α-amino acid as its methyl ester, along with the methyl ester of the auxiliary amino acid (valine), which can be separated chromatographically. wikipedia.orglmaleidykla.lt
While this method is versatile for synthesizing a wide range of exotic amino acids, it is primarily used on a laboratory scale due to its limited atom economy. wikipedia.org
| Step | Reagents and Conditions | Purpose | Typical Outcome |
| Bis-Lactim Ether Formation | Glycine-valine diketopiperazine, O-methylating agent | Creation of the chiral template | High yield of the bis-lactim ether |
| Deprotonation | n-BuLi, THF | Generation of a planar carbanion | Quantitative deprotonation |
| Asymmetric Alkylation | Electrophile (e.g., 3-(bromomethyl)pyridine) | Introduction of the side chain with stereocontrol | High diastereoselectivity (>95% de) |
| Hydrolysis and Separation | Acidic hydrolysis (e.g., trifluoroacetic acid), chromatography | Cleavage of the auxiliary and isolation of the product | Pure (S)-amino acid methyl ester |
Table 1: Key Steps in Schöllkopf's Asymmetric Amino Acid Synthesis
While the target molecule contains a pyridine (B92270) ring, the synthesis of related nitrogen-containing heterocycles like pyrazines can provide insights into relevant synthetic strategies. rsc.orgtandfonline.com Pyrazine (B50134) derivatives are important in medicinal chemistry and natural products. tandfonline.comnih.gov Synthetic methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or the self-condensation of α-amino ketones. rsc.org More advanced methods include cyclization strategies and cross-coupling reactions to build the pyrazine core. rsc.org
A biomimetic approach for the synthesis of 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes derived from amino acids. rsc.orgresearchgate.net This process, followed by oxidation, can yield symmetrical pyrazine structures. While not a direct alkylation to form an α-amino acid, it highlights the use of amino acid precursors for constructing heterocyclic systems.
| Method | Description | Relevance to Amino Acid Synthesis |
| Condensation Reactions | Reaction of 1,2-diamines with 1,2-dicarbonyls. | Provides a foundational method for forming the pyrazine ring, a related N-heterocycle. |
| Self-condensation of α-amino ketones | Dimerization of α-amino ketones to form symmetrical pyrazines. | Demonstrates the reactivity of α-amino carbonyl compounds in heterocycle synthesis. |
| Biomimetic Dimerization | Dimerization of α-amino aldehydes followed by oxidation. rsc.orgresearchgate.net | Illustrates the use of amino acid-derived starting materials for building complex heterocyclic structures. |
Table 2: Synthetic Strategies for Pyrazine Derivatives
Catalytic Asymmetric Hydrogenation Routes
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.gov This approach typically involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid or a ketimine, using a chiral transition metal catalyst.
For the synthesis of this compound, a potential precursor would be methyl 2-acetamido-3-(pyridin-3-yl)acrylate. The asymmetric hydrogenation of this substrate in the presence of a chiral catalyst, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, would introduce the stereocenter at the α-carbon. nih.govresearchgate.net
Recent advancements have also introduced earth-abundant metal catalysts, such as manganese, for the asymmetric hydrogenation of ketimines, which could be an alternative route to chiral amines. nih.gov The success of this method relies on the ability of the chiral catalyst to differentiate between the two faces of the prochiral substrate, leading to high enantioselectivity.
| Catalyst Type | Substrate | Key Features |
| Rhodium/Iridium with Chiral Phosphine Ligands | Dehydroamino acids | High enantioselectivities, widely applicable. nih.govresearchgate.net |
| Manganese Catalysts | Ketimines | Utilizes earth-abundant metals, effective for producing chiral amines. nih.gov |
Table 3: Catalytic Asymmetric Hydrogenation Approaches
Nucleophilic Substitution Reactions with Chiral Triflate Esters
Triflate (trifluoromethanesulfonate) is an excellent leaving group, and its displacement via nucleophilic substitution is a common strategy in organic synthesis. acs.org In the context of chiral amino acid synthesis, this can be applied in several ways.
One approach involves the alkylation of an amine nucleophile with a chiral substrate bearing a triflate group. For instance, the synthesis of N-arylated amino acid esters has been achieved using aryl triflates. acs.org A more relevant strategy for the target molecule would involve the alkylation of an amino acid precursor. An efficient synthesis of 15N-labelled chiral Boc-amino acids has been reported via the alkylation of di-tert-butyl [15N]imidodicarbonate with chiral triflates derived from α-hydroxy carboxylic acids. rsc.org
This methodology could be adapted for the synthesis of this compound by using a chiral triflate precursor where the pyridine moiety is already incorporated.
| Reaction Type | Substrates | Significance |
| N-Arylation | Amino acid esters and aryl triflates | Demonstrates the use of triflates in modifying amino acids. acs.org |
| Triflate Alkylation | Di-tert-butyl [15N]imidodicarbonate and chiral α-hydroxy acid-derived triflates | Provides a route to chiral amino acids with good stereochemical control. rsc.org |
Table 4: Applications of Triflate Chemistry in Amino Acid Synthesis
Synthesis from Pyridinecarboxaldehyde Precursors
The synthesis of α-amino acids from aldehydes is a classic and versatile approach. A common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. To achieve asymmetry, a chiral amine can be used in place of ammonia.
For the synthesis of this compound, 3-pyridinecarboxaldehyde (B140518) would be the logical starting material. chemicalbook.com The synthesis of 2-amino-3-pyridinecarboxaldehyde (B47744) has been achieved through ortho-lithiation of a protected 2-aminopyridine (B139424) followed by reaction with DMF. scribd.com While this is a different isomer, it demonstrates the feasibility of synthesizing functionalized pyridine aldehydes.
A plausible asymmetric route starting from 3-pyridinecarboxaldehyde could involve a chiral variant of the Strecker synthesis or the use of a chiral auxiliary in a related condensation-reduction sequence.
| Precursor | Method | Description |
| 3-Pyridinecarboxaldehyde | Asymmetric Strecker Synthesis | Reaction with a chiral amine and a cyanide source, followed by hydrolysis to yield the enantiomerically enriched amino acid. |
| 3-Pyridinecarboxaldehyde | Condensation with a Chiral Auxiliary | Condensation with a chiral amine to form a chiral imine, followed by diastereoselective addition of a nucleophile (e.g., a cyanide equivalent) and subsequent transformations. |
Table 5: Synthetic Routes from Pyridinecarboxaldehyde
Enzymatic and Biocatalytic Synthesis Pathways
The quest for highly selective and environmentally benign synthetic routes has led to the exploration of enzymatic and biocatalytic methods. These approaches offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.
Lipase-Mediated Transformations for Chiral Intermediates
Lipases are a versatile class of enzymes that have been extensively utilized in the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. nih.govmdpi.com In the context of this compound synthesis, lipases can be employed to selectively resolve a racemic precursor, such as a racemic ester of 3-pyridylalanine.
The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic substrate with the enzyme. For instance, a racemic mixture of N-acetyl-3-pyridylalanine methyl ester can be subjected to hydrolysis catalyzed by a lipase (B570770). The lipase will preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and in high enantiomeric excess. nih.govresearchgate.net
Several factors influence the efficiency and selectivity of lipase-catalyzed resolutions, including the choice of lipase, the solvent system, temperature, and the nature of the acyl group in the ester. chemrxiv.orgmdpi.com Lipases from various microbial sources such as Candida antarctica, Pseudomonas cepacia, and Rhizopus species have demonstrated broad applicability in resolving amino acid esters. nih.govsemanticscholar.org The reaction medium can range from aqueous buffers to organic solvents, with the latter often being preferred to shift the equilibrium towards synthesis or transesterification and to enhance enzyme stability. nih.gov
The following table summarizes typical parameters and outcomes for lipase-catalyzed resolutions of amino acid esters, which are analogous to the synthesis of the target compound's precursors.
| Enzyme Source | Substrate | Reaction Type | Solvent | Typical Enantiomeric Excess (ee) of Product | Reference |
| Pseudomonas cepacia | Racemic N-acyl amino acid ester | Hydrolysis | Aqueous buffer/Organic co-solvent | >95% | semanticscholar.org |
| Candida antarctica Lipase B (CALB) | Racemic alcohol/ester | Acylation/Transesterification | Organic solvent (e.g., hexane, toluene) | >99% | chemrxiv.org |
| Rhizopus sp. | Racemic amino acid ester | Hydrolysis | Aqueous solution | High | nih.gov |
Chemo-Enzymatic Approaches to Enantiopure Precursors
Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic transformations to create efficient and highly selective routes to target molecules. For the synthesis of enantiopure precursors of this compound, several chemo-enzymatic strategies have been developed.
One prominent approach involves the use of transaminases (TAs), which are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govmdpi.comworktribe.com This method allows for the asymmetric synthesis of chiral amino acids from prochiral ketones. For example, a suitable pyridyl-containing keto acid can be converted to (S)-3-pyridylalanine with high enantioselectivity using an (S)-selective transaminase. The resulting amino acid can then be esterified to yield the target compound. The broad substrate scope and high stereoselectivity of engineered transaminases make this a powerful tool for producing a wide range of non-natural amino acids. researchgate.netfrontiersin.orgnih.gov
Another chemo-enzymatic strategy involves the enzymatic resolution of racemic intermediates prepared through conventional chemical synthesis. For instance, a racemic mixture of 3-pyridylalanine can be synthesized chemically and then resolved using an enzyme like α-chymotrypsin, which can selectively hydrolyze the ester of the L-enantiomer. researchgate.net This approach provides access to both enantiomers of the amino acid.
The key steps in a typical chemo-enzymatic synthesis of a chiral amino acid ester are outlined below:
Table 1: Key Steps in a Chemo-Enzymatic Synthesis of a Chiral Amino Acid Ester| Step | Description | Method | Key Advantage |
|---|---|---|---|
| 1. Precursor Synthesis | Chemical synthesis of a prochiral keto acid or a racemic amino acid. | Standard organic synthesis | Access to a wide range of starting materials. |
| 2. Asymmetric Amination or Resolution | Enzymatic conversion of the precursor to an enantiopure amino acid. | Transaminase-catalyzed amination or lipase/protease-catalyzed resolution. | High enantioselectivity and mild reaction conditions. |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally responsible manufacturing processes. The synthesis of this compound can be made significantly greener by focusing on the use of eco-friendly catalysts, aqueous reaction media, and strategies that enhance atom economy and minimize waste.
Utilization of Eco-friendly Catalysts and Aqueous Reaction Media
A key aspect of green chemistry is the replacement of hazardous and toxic reagents and catalysts with more environmentally benign alternatives. In the synthesis of pyridylalanine derivatives, several eco-friendly catalytic systems have been explored. nbinno.com
Biocatalysts, such as the enzymes discussed in the previous section, are inherently green catalysts as they are biodegradable, operate under mild conditions, and often exhibit high selectivity, which reduces the formation of byproducts. researchgate.net For instance, the use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, for the reduction of Schiff bases offers a mild and enantioselective pathway. nbinno.com
In addition to biocatalysts, certain metal-based and organocatalysts can be considered green if they are non-toxic, recyclable, and efficient. For example, alum (aluminum potassium sulfate (B86663) dodecahydrate) has been used as an eco-friendly catalyst for one-pot syntheses of pyridylalanine derivatives in aqueous media. nbinno.com
The use of water as a solvent is a cornerstone of green chemistry. nih.gov Aqueous-phase synthesis of amino acid esters and their precursors is an attractive alternative to the use of volatile organic compounds (VOCs). To overcome the solubility challenges of organic substrates in water, techniques such as micellar catalysis, which employs surfactants to create nanoreactors in water, can be utilized to enhance reaction rates and efficiency. nbinno.com
Chemical Transformations and Derivatization Strategies of Methyl S 2 Amino 3 Pyridin 3 Yl Propanoate
Functional Group Interconversions and Selective Modifications of the Amino Ester Moiety
The amino ester moiety of Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate is amenable to a range of functional group interconversions and selective modifications, allowing for the introduction of diverse functionalities.
A primary transformation is the protection of the amino group, most commonly through N-acylation. A widely used method is the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent like tetrahydrofuran. This protection strategy is fundamental for subsequent manipulations of other parts of the molecule without interference from the reactive amino group.
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, (S)-2-amino-3-(pyridin-3-yl)propanoic acid. This transformation is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a methanol/water mixture. The resulting carboxylic acid is a key intermediate for amide bond formation and peptide synthesis.
Furthermore, the methyl ester can be directly converted to an amide through amidation. This reaction involves treating the ester with an amine, often catalyzed by a Lewis acid. This direct amidation provides an efficient route to a variety of amide derivatives without the need for prior hydrolysis of the ester.
Selective modifications of the amino group are also crucial. Beyond simple protection, the primary amine can undergo various reactions such as alkylation, arylation, and sulfonylation to introduce different substituents, thereby modulating the compound's properties.
Synthesis of Complex Molecular Architectures via Derivatization
The derivatization of this compound is a key strategy for the synthesis of complex molecular architectures, including macrocyclic peptides. The incorporation of the pyridylalanine residue into a linear peptide precursor, synthesized via solid-phase peptide synthesis (SPPS), provides a strategic point for macrocyclization. The pyridine (B92270) ring can influence the peptide's conformation, predisposing it to cyclization. Enzymatic methods, for instance using peptide cyclase, have been shown to be effective for the macrocyclization of peptides containing metal-binding amino acids like pyridylalanine, yielding cyclic peptides under mild conditions. researchgate.netroyalsocietypublishing.org
Another avenue for constructing complex molecules is through multi-component reactions (MCRs). The amino acid functionality of this compound makes it a suitable candidate for isocyanide-based MCRs like the Ugi and Passerini reactions. In an Ugi four-component reaction, the amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a bis-amide product. wikipedia.orgorganic-chemistry.org This reaction allows for the rapid assembly of complex peptide-like structures with a high degree of molecular diversity from simple starting materials. While specific examples utilizing this compound in Ugi or Passerini reactions are not extensively documented in readily available literature, its structural motifs are well-suited for such transformations.
Role as a Chiral Building Block and Synthetic Intermediate in Advanced Organic Chemistry
The enantiomerically pure nature of this compound makes it a valuable chiral building block in asymmetric synthesis. This "chiral pool" approach leverages the existing stereocenter of the starting material to introduce chirality into the target molecule, avoiding the need for asymmetric induction steps.
While direct total syntheses of natural products explicitly starting from this compound are not prominently reported, the use of amino acids as chiral precursors is a well-established strategy in the synthesis of complex bioactive molecules. researchgate.netnih.gov The unique pyridyl moiety offers opportunities for further functionalization and construction of intricate heterocyclic systems.
Precursors for Substituted Heteroaromatic α-Amino Acid Derivatives
This compound serves as a valuable precursor for the synthesis of a variety of substituted heteroaromatic α-amino acid derivatives. The pyridine ring can undergo various transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce substituents at different positions. For instance, bromination of the pyridine ring followed by a Suzuki-Miyaura coupling reaction can be used to introduce various aryl or heteroaryl groups. nih.gov
Furthermore, the amino and ester groups can be chemically manipulated to create different derivatives. For example, the amino group can be N-alkylated or N-arylated, and the ester can be converted to other functional groups. These modifications allow for the synthesis of a diverse library of unnatural amino acids with tailored properties for incorporation into peptides or as standalone bioactive molecules.
Intermediates for Designed Peptide Ligands
The incorporation of non-proteinogenic amino acids like 3-pyridylalanine into peptides is a powerful strategy for designing ligands with improved pharmacological properties. nbinno.com Peptides containing 3-pyridylalanine often exhibit enhanced aqueous solubility, resistance to enzymatic degradation, and improved binding affinity to their biological targets. nih.govacs.org
For example, the replacement of hydrophobic aromatic residues like phenylalanine or tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of glucagon (B607659) analogues. nih.govacs.org The pyridine nitrogen can also participate in hydrogen bonding or metal coordination, which can be exploited in the design of peptide-based catalysts or diagnostic agents. nbinno.com
Chiral Analysis and Resolution of Methyl S 2 Amino 3 Pyridin 3 Yl Propanoate
Analytical Methods for Enantiomeric Purity Determination
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds. For Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate, several analytical techniques can be employed to quantify the presence of its corresponding (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). While specific application notes for the direct enantioseparation of Methyl 2-amino-3-(pyridin-3-yl)propanoate are not extensively documented in publicly available literature, the separation of structurally similar compounds provides a strong basis for method development.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for the resolution of a wide range of chiral molecules, including amino acid derivatives. researchgate.net For instance, the enantiomers of N-fluorenylmethoxycarbonyl (FMOC) protected amino acid methyl esters have been successfully resolved on amylose-based CSPs. researchgate.net This suggests that derivatization of Methyl 2-amino-3-(pyridin-3-yl)propanoate with a suitable chromophore-containing group like FMOC could facilitate its enantioseparation on such columns.
Furthermore, zwitterionic CSPs have demonstrated success in the separation of analogous pyridine-containing amino acids. The table below illustrates the chromatographic conditions used for the separation of compounds structurally related to this compound. These examples indicate that columns like CHIRALPAK ZWIX(-) and CHIRALPAK ZWIX(+) could be suitable candidates for the enantioseparation of the target compound. hplc.eu
Table 1: Chiral HPLC Conditions for Analogs of this compound
| Compound | Chiral Stationary Phase | Mobile Phase | Elution Order |
|---|---|---|---|
| 3-amino-4-(pyridin-3-yl)butanoic acid | CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | S < R |
| 3-amino-4-(pyridin-3-yl)butanoic acid | CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | R < S |
| 3-amino-3-(pyridin-3-yl)propanoic acid | CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | Not Determined |
Data sourced from the Chiral Technologies Amino Acid Database. hplc.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Lanthanide Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a chiral compound through the use of chiral lanthanide shift reagents (LSRs). These reagents are typically complexes of lanthanide ions (e.g., Europium, Praseodymium, Ytterbium) with a chiral ligand.
When a chiral LSR is added to a solution of a racemic or enantiomerically enriched compound, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, which can lead to the separation of signals in the NMR spectrum for the two enantiomers. The relative integration of these separated signals can then be used to determine the enantiomeric excess (e.e.) of the sample.
Commonly used chiral lanthanide shift reagents include tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃. The basic nitrogen of the pyridine (B92270) ring and the amino group in this compound are potential binding sites for the Lewis acidic lanthanide ion.
The general procedure involves acquiring an NMR spectrum of the chiral analyte and then adding small, incremental amounts of the LSR. The chemical shifts of the protons in the analyte will shift, and for a chiral compound, the signals corresponding to each enantiomer may split into two. The magnitude of the induced shift and the degree of separation depend on several factors, including the specific LSR used, the solvent, the temperature, and the concentration of both the analyte and the LSR.
While a specific protocol for this compound is not readily found in the literature, the principle has been successfully applied to a wide variety of chiral molecules, including amino acids and their derivatives. researchgate.net The key to this technique is the ability of the LSR to induce sufficient chemical shift nonequivalence between the diastereomeric complexes to allow for accurate integration of the signals.
Table 2: Principles of NMR with Chiral Lanthanide Shift Reagents
| Step | Description |
|---|---|
| Analyte Preparation | A solution of the enantiomerically enriched or racemic compound is prepared in a suitable deuterated solvent. |
| Initial Spectrum | A standard ¹H NMR spectrum of the analyte is acquired. |
| Addition of LSR | A chiral lanthanide shift reagent is added to the NMR tube. |
| Complex Formation | The LSR forms transient diastereomeric complexes with the enantiomers of the analyte. |
| Spectral Analysis | The NMR spectrum is reacquired, and the signals for the enantiomers may be resolved into two distinct peaks. |
| Quantification | The enantiomeric excess is determined by integrating the areas of the resolved peaks. |
Diastereomeric Resolution Techniques
Diastereomeric resolution is a classical method for the separation of enantiomers. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
For the resolution of a basic compound like Methyl 2-amino-3-(pyridin-3-yl)propanoate, a chiral acidic resolving agent would be used. The process involves the formation of diastereomeric salts.
The general steps for diastereomeric resolution are as follows:
Salt Formation: The racemic methyl 2-amino-3-(pyridin-3-yl)propanoate is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
Separation: The diastereomeric salts are separated based on their differential solubility in the chosen solvent system. One diastereomer will typically crystallize out of the solution while the other remains dissolved.
Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free enantiomer of the desired amino acid ester. The resolving agent can often be recovered and reused.
A study on the resolution of the closely related β-(3-pyridyl)-DL-α-alanine demonstrated the effective use of the enzyme subtilisin to resolve the methyl ester. nih.gov This enzymatic resolution is a form of kinetic resolution where one enantiomer is preferentially hydrolyzed by the enzyme, allowing for the separation of the unreacted ester enantiomer.
Another relevant example is the resolution of racemic phenylalanine methyl ester derivatives through the formation of diastereomeric salts with (2R,3R)-tartaric acid, which were then separated by crystallization. ut.ac.ir This highlights the applicability of this technique to amino acid esters.
Table 3: Common Chiral Resolving Agents for Amino Esters
| Resolving Agent Type | Examples |
|---|---|
| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphoric Acid |
Advanced Spectroscopic and Structural Elucidation of Methyl S 2 Amino 3 Pyridin 3 Yl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum for Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.
The anticipated signals would include:
Pyridine (B92270) Ring Protons: Four aromatic protons on the pyridine ring, which would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. Their splitting patterns (doublet, triplet, doublet of doublets) would be complex due to mutual coupling.
Methine Proton (α-carbon): The proton attached to the chiral center (C2) would likely appear as a triplet or a doublet of doublets, coupling to the adjacent methylene (B1212753) protons. Its chemical shift would be influenced by the adjacent amino and ester groups.
Methylene Protons (β-carbon): The two protons on the carbon adjacent to the pyridine ring (C3) are diastereotopic and would likely exhibit distinct chemical shifts and a more complex splitting pattern (multiplet).
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group of the ester function, typically found in the δ 3.5-4.0 ppm region.
Amine Protons: A broad signal for the two protons of the primary amine group, the chemical shift of which can be highly variable and dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive as specific experimental data from peer-reviewed sources was not available at the time of this writing.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' (Pyridine) | ~8.5 | d | ~2.0 |
| H-6' (Pyridine) | ~8.4 | dd | ~4.8, 1.5 |
| H-4' (Pyridine) | ~7.6 | dt | ~8.0, 2.0 |
| H-5' (Pyridine) | ~7.3 | dd | ~8.0, 4.8 |
| CH (α-carbon) | ~3.8-4.0 | t or dd | ~6.0-8.0 |
| OCH₃ (Ester) | ~3.7 | s | - |
| CH₂ (β-carbon) | ~2.9-3.2 | m | - |
| NH₂ | Broad | s | - |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.
For this compound, nine distinct signals are expected:
Carbonyl Carbon: The ester carbonyl carbon would appear significantly downfield (δ ~170-175 ppm).
Pyridine Ring Carbons: Five signals for the carbons of the pyridine ring would be observed in the aromatic region (δ ~120-150 ppm).
α-Carbon: The chiral carbon atom bonded to the amino group would resonate around δ 50-60 ppm.
Methyl Ester Carbon: The carbon of the methyl ester group would appear around δ 52 ppm.
β-Carbon: The methylene carbon attached to the pyridine ring would be found further upfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is predictive as specific experimental data from peer-reviewed sources was not available at the time of this writing.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~173 |
| C-2', C-6' (Pyridine) | ~148-150 |
| C-4' (Pyridine) | ~136 |
| C-3' (Pyridine) | ~134 |
| C-5' (Pyridine) | ~123 |
| CH (α-carbon) | ~55 |
| OCH₃ (Ester) | ~52 |
| CH₂ (β-carbon) | ~38 |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically over two or three bonds). This would be crucial for tracing the connectivity from the α-proton to the β-protons and for assigning the coupled protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a C-H bond, allowing for the definitive assignment of a proton's signal to its corresponding carbon signal. This would link the proton signals for the methine, methylene, and methyl groups to their respective carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional structure and conformation. For instance, NOE correlations could be observed between the β-protons and the H-2' and H-4' protons of the pyridine ring, confirming their spatial proximity.
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. This makes it an ideal tool for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a compound can exhibit distinct ssNMR spectra, particularly in their ¹³C chemical shifts, due to differences in intermolecular interactions and molecular conformation in the solid state. While no specific solid-state NMR studies on this compound have been reported in the literature, this technique would be the definitive method to identify and characterize different crystalline forms if they were to be discovered.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, with a molecular formula of C₉H₁₂N₂O₂, HRMS would be used to confirm this composition.
The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements. Using an electrospray ionization (ESI) source in positive ion mode, the compound would typically be observed as the protonated molecule, [M+H]⁺.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₉H₁₂N₂O₂ | 180.0899 |
| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0977 |
An experimental HRMS measurement yielding a mass for the [M+H]⁺ ion that matches the calculated value of 181.0977 to within a few parts per million would provide definitive evidence for the elemental formula C₉H₁₂N₂O₂.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, thermally labile compounds like amino acid esters. In positive ion mode, the analyte is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound (molar mass 180.20 g/mol ), the expected [M+H]⁺ ion would be observed at a mass-to-charge ratio (m/z) of approximately 181.2.
Tandem mass spectrometry (MS/MS) experiments on this [M+H]⁺ precursor ion are used to induce fragmentation, providing structural insights. The fragmentation of protonated α-amino acids and their esters commonly proceeds through characteristic pathways. A primary fragmentation route involves the concerted neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid or ester moiety. Other potential fragmentations can include the loss of the methoxy (B1213986) group from the ester or cleavage of the side chain. High-resolution mass spectrometry can be employed to determine the elemental composition of the precursor and fragment ions with high accuracy.
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Description |
| 181.2 | [C₉H₁₃N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 135.2 | [C₈H₁₁N₂]⁺ | Loss of formic acid (HCOOH) |
| 122.1 | [C₇H₁₀N₂]⁺ | Loss of the carbomethoxy group (COOCH₃) |
| 104.1 | [C₇H₁₀N]⁺ | Loss of H₂O and CO from the amino ester group |
| 93.1 | [C₅H₅NCH₂]⁺ | Pyridyl-methyl fragment |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds within a mixture. However, free amino acids and their esters are generally non-volatile due to their polar nature. Therefore, a chemical derivatization step is required prior to GC-MS analysis to increase their volatility.
A common derivatization method involves reaction with an alkyl chloroformate, such as methyl chloroformate or ethyl chloroformate, in the presence of a suitable alcohol. This reaction converts the polar amino group into a less polar, more volatile N-alkoxycarbonyl derivative. The resulting derivative of this compound can then be readily analyzed by GC-MS. The compound is identified based on its specific retention time in the gas chromatogram and its characteristic mass spectrum generated by electron ionization (EI). The EI mass spectrum typically shows extensive fragmentation, providing a unique fingerprint for the molecule that can be used for structural confirmation and library matching.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a unique fingerprint based on the molecule's vibrational modes. For this compound, characteristic absorption bands are expected for the amine, ester, and pyridine moieties.
The N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3300–3500 cm⁻¹ region. The C=O stretching vibration of the ester functional group is expected to produce a strong, sharp absorption band in the range of 1730–1750 cm⁻¹. The C-O stretching of the ester will show bands in the 1000–1300 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, occur in the 1400–1650 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring is observed above 3000 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3010 - 3100 | Aromatic C-H Stretch | Pyridine Ring |
| 2850 - 2960 | Aliphatic C-H Stretch | Methyl/Methylene Groups |
| 1730 - 1750 | C=O Stretch | Ester |
| 1550 - 1650 | C=C and C=N Stretch | Pyridine Ring |
| 1400 - 1500 | C-H Bending | Aliphatic Groups |
| 1000 - 1300 | C-O Stretch | Ester |
FT-Raman Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy is a form of vibrational spectroscopy that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. Specifically, symmetric vibrations and vibrations of non-polar bonds (like C-C) tend to be strong in Raman spectra, whereas asymmetric vibrations and vibrations of polar bonds (like C=O) are strong in IR spectra.
For this compound, the symmetric breathing modes of the pyridine ring are expected to be particularly prominent in the FT-Raman spectrum. The C-C backbone stretching and aromatic C-H vibrations will also be clearly visible. This complementary analysis allows for a more complete assignment of the molecule's vibrational modes, aiding in a more thorough structural confirmation.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can precisely measure bond lengths, bond angles, and the absolute stereochemistry of chiral centers, such as the (S)-configuration in the title compound.
An analysis would involve growing a suitable single crystal of this compound and exposing it to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions are determined. The analysis provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. However, a review of the current scientific literature did not yield a public record of the single-crystal X-ray diffraction data for this specific compound. If such an analysis were performed, it would provide the conclusive structural proof and packing information in the solid state.
X-ray Powder Diffraction for Solid-State Form Characterization
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray Powder Diffraction (XRPD) data for the solid-state characterization of this compound. Despite a thorough investigation, no published experimental XRPD patterns, including 2θ values, d-spacing, and relative intensities, were found for this specific compound.
Furthermore, the search for single-crystal X-ray diffraction studies, which would provide the fundamental crystallographic information necessary to simulate a theoretical XRPD pattern, also yielded no results for this compound.
Therefore, due to the absence of available research findings in the public domain, a detailed analysis of the solid-state forms of this compound using X-ray Powder Diffraction cannot be provided at this time. The generation of data tables and a discussion of detailed research findings are consequently not possible.
Computational and Theoretical Investigations of Methyl S 2 Amino 3 Pyridin 3 Yl Propanoate
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure of a molecule, providing fundamental information about its geometry, energy levels, and charge distribution.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. This method allows for the optimization of the molecular geometry to find its most stable, lowest-energy conformation. For Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles.
These calculations would confirm the planar structure of the pyridine (B92270) ring and the tetrahedral geometry around the chiral carbon atom. The results are crucial for understanding the molecule's three-dimensional shape, which underpins its interactions with other molecules. While specific experimental or calculated values for the target molecule are not readily published, Table 1 outlines the key geometric parameters that would be determined.
Table 1: Predicted Optimized Geometrical Parameters from DFT Calculations Note: Specific values for this compound are not available in the cited literature. The parameters listed are representative of what a standard DFT study would produce.
| Parameter | Atoms Involved | Expected Value Range / Description |
|---|---|---|
| Bond Length | C-C (pyridine ring) | ~1.39 Å |
| Bond Length | C-N (pyridine ring) | ~1.34 Å |
| Bond Length | Cα-Cβ | ~1.53 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Angle | C-N-C (pyridine ring) | ~117° |
| Bond Angle | N-Cα-C=O | ~110° |
| Dihedral Angle | H-N-Cα-H | Defines the conformation of the amino group |
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. From these energies, important global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A hard molecule has a large energy gap, whereas a soft molecule has a small one.
For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the amino group, while the LUMO would likely be distributed over the pyridine ring and the carbonyl group of the ester.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: Specific energy values for this compound are not available in the cited literature. The formulas show how these descriptors are calculated from EHOMO and ELUMO.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected between the lone pair of the amino nitrogen (donor) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds (acceptors), as well as interactions involving the pyridine ring's π-system.
To identify specific reactive sites within a molecule, local reactivity descriptors are calculated. Fukui functions are used to determine which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are derived from changes in electron density as electrons are added or removed.
Molecular Electrostatic Potential (MEP) maps are powerful visual tools for understanding reactivity. An MEP map illustrates the charge distribution on the molecule's surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For the target molecule, these would be centered around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino group and the hydrogens on the pyridine ring.
Green regions represent neutral or near-zero potential.
The MEP map provides a clear and intuitive guide to the molecule's reactive behavior and intermolecular interaction sites.
Molecular Dynamics (MD) Simulations
While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time.
MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. The molecule has several rotatable single bonds, particularly in the side chain connecting the pyridine ring to the amino ester group. By simulating the molecule's motion over nanoseconds, researchers can identify the most stable conformations (rotamers) and the energy barriers between them.
This analysis provides insight into the molecule's flexibility and the predominant shapes it adopts in solution. Understanding the conformational preferences is essential, as the biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. The stability of different conformers can be assessed by analyzing their potential energy over the course of the simulation.
Analysis of Intermolecular Interactions in Condensed Phases
Currently, detailed computational studies and theoretical investigations specifically analyzing the intermolecular interactions of this compound in its condensed phases (solid or liquid states) are not extensively documented in publicly accessible scientific literature. Such studies would typically involve quantum mechanical calculations or molecular dynamics simulations to understand the nature and strength of non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking, which govern the material's physical properties.
In Silico Studies of Molecular Interactions
This compound has been identified as a key structural motif in the development of enzyme inhibitors. Computational studies, particularly molecular docking and binding analysis, have been instrumental in elucidating its potential interactions with protein targets.
Molecular Docking for Enzyme Interaction Mechanisms
Molecular docking simulations have been employed to investigate how derivatives and structural analogs of this compound interact with specific enzymes. These studies are crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. A primary focus of this research has been on the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
Researchers have used the foundational structure of 3-(pyridin-3-yl)-L-alanine, the carboxylic acid precursor to this compound, to design and model novel IDO1 inhibitors. Docking studies of these derivatives reveal that the core structure, including the pyridin-3-yl group, plays a critical role in orienting the molecule within the enzyme's active site. The simulations suggest that the pyridine nitrogen can form crucial interactions, such as hydrogen bonds, with amino acid residues in the binding pocket. The ester functional group, as present in this compound, is also a key site for potential interactions.
Protein-Ligand Binding Analysis and Interaction Modes
Building on molecular docking, detailed protein-ligand binding analysis provides a more granular view of the specific interactions that stabilize the enzyme-inhibitor complex. For compounds derived from the this compound scaffold, these analyses have illuminated the key binding modes within the active site of enzymes like IDO1.
The primary interaction modes identified for this class of compounds involve a combination of hydrogen bonds, hydrophobic interactions, and coordination with the heme iron atom in the IDO1 active site. The (S)-2-amino-3-(pyridin-3-yl)propanoate framework positions the essential functional groups to maximize these interactions.
A summary of typical interactions observed in docking studies of compounds based on this scaffold is presented below:
| Interacting Group of Ligand | Interacting Residue/Component of Protein (IDO1) | Type of Interaction |
| Pyridine Nitrogen | Heme Iron (Fe) | Coordination |
| Amino Group (-NH2) | Backbone Carbonyls (e.g., Gly, Ala) | Hydrogen Bond |
| Ester/Carboxyl Group | Polar Residues (e.g., Ser, Thr) | Hydrogen Bond |
| Pyridine Ring | Hydrophobic Pockets (e.g., Phe, Leu, Val) | Hydrophobic/π-stacking |
Note: This table represents generalized interactions for the structural scaffold, as detailed in studies on its derivatives.
The pyridine ring often engages in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine (Phe) within a distal pocket of the enzyme. Simultaneously, the amino and ester/carboxyl groups are positioned to form hydrogen bonds with residues in a proximal pocket, anchoring the molecule. This dual-pocket binding is a characteristic feature for this class of inhibitors. The precise geometry and nature of these interactions are fundamental to the inhibitory activity of the molecules and guide the synthesis of new, more effective therapeutic agents.
Biochemical and Mechanistic Research on Methyl S 2 Amino 3 Pyridin 3 Yl Propanoate Interactions
Enzyme Interaction Studies
Comprehensive studies on the interaction of Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate with various enzymes are required to understand its potential biological activity.
Investigation of Enzyme Inhibition Mechanisms and Kinetics
Future research would need to investigate whether this compound acts as an inhibitor for any specific enzymes. Such studies would involve determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculating key kinetic parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| Not Determined | - | - | - |
| Not Determined | - | - | - |
Analysis of Protein-Protein Interactions Modulated by the Compound
Investigations into how this compound might modulate protein-protein interactions (PPIs) would be a crucial area of research. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, and surface plasmon resonance could be employed to identify and characterize any such effects. The focus would be on whether the compound stabilizes or disrupts critical PPIs involved in cellular signaling or disease processes.
Exploration of Molecular Targets and Biological Pathways
Identifying the specific molecular targets of this compound is fundamental to elucidating its mechanism of action. Affinity chromatography, proteomics approaches, and computational modeling could be utilized to pinpoint its binding partners within the cell. Once potential targets are identified, further studies would be necessary to understand how these interactions translate into effects on broader biological pathways, such as metabolic or signaling cascades.
Table 2: Potential Areas for Molecular Target and Pathway Analysis (Note: This table outlines potential research directions and is not based on existing findings.)
| Potential Molecular Target Class | Potential Biological Pathway | Rationale for Investigation |
| Kinases | Signal Transduction | The pyridine (B92270) moiety is present in many kinase inhibitors. |
| Proteases | Protein Degradation | Amino acid esters can sometimes interact with protease active sites. |
| Receptors | Cellular Communication | The compound's structure may allow it to bind to specific cell surface or nuclear receptors. |
Future Research Directions and Advanced Applications in Academic Synthesis
Development of Next-Generation Synthetic Routes with Enhanced Stereoselectivity and Sustainability
The synthesis of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern pharmaceutical development. nih.gov While classical methods for preparing Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate exist, future research will focus on creating more efficient, stereoselective, and environmentally benign synthetic pathways. These next-generation routes are expected to move beyond traditional multi-step procedures that often require harsh reagents and expensive chiral auxiliaries.
Key areas of development include:
Biocatalysis and Enzymatic Synthesis : The use of enzymes offers significant advantages in terms of stereoselectivity and sustainability. pharmasalmanac.com Future strategies could employ engineered transaminases for the asymmetric amination of a corresponding keto-acid precursor, methyl 2-oxo-3-(pyridin-3-yl)propanoate. This approach can achieve high enantiomeric excess (>99%) under mild, aqueous conditions. rsc.org Similarly, enzymatic kinetic resolution of a racemic mixture of the amino ester using lipases or proteases presents another green chemistry approach to isolate the desired (S)-enantiomer. nih.gov
Asymmetric Catalysis : Transition-metal and organocatalysis provide powerful tools for constructing chiral centers. rsc.org A promising future direction is the asymmetric hydrogenation of an enamine precursor, catalyzed by a chiral rhodium or iridium complex. researchgate.net Furthermore, organocatalytic methods, such as enantioselective Mannich-type reactions, could be developed to construct the chiral core of the molecule with high atom economy. rsc.org
Photocatalysis : Recent advances in photoredox catalysis enable the direct functionalization of C-H bonds under mild conditions. nih.gov A forward-looking approach could involve the photocatalytic coupling of a protected alanine (B10760859) derivative with a pyridine-based radical precursor, offering a novel and direct route to the target molecule. This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.
| Synthetic Strategy | Key Principle | Potential Advantages | Challenges |
|---|---|---|---|
| Enzymatic Synthesis (e.g., Transaminases) | Enzyme-catalyzed asymmetric amination of a keto-acid precursor. | Extremely high stereoselectivity (>99% ee), mild aqueous conditions, biodegradable catalyst. rsc.orgnih.gov | Enzyme stability, substrate scope, and cost of cofactors. |
| Asymmetric Hydrogenation | Chiral metal complex catalyzes the stereoselective addition of hydrogen to an enamine or similar precursor. | High turnover numbers, excellent enantioselectivity, well-established methodology. researchgate.net | Requirement for high-pressure hydrogen, cost and toxicity of precious metal catalysts. |
| Organocatalysis | Use of small chiral organic molecules to catalyze the asymmetric bond formation. | Metal-free, lower toxicity, often robust to air and moisture. rsc.org | Catalyst loading can be higher than metal catalysts, scalability may be a concern. |
| Photocatalytic C-H Functionalization | Visible-light mediated activation of C-H bonds for direct coupling. | Novel bond disconnections, use of abundant starting materials, mild reaction conditions. nih.gov | Control of regioselectivity, potential for side reactions. |
Design and Synthesis of Mechanistic Biological Probes Derived from this compound
The structural features of this compound make it an excellent starting point for the design of sophisticated molecular probes to investigate biological systems. nih.gov The pyridine (B92270) ring can be functionalized without interfering with the core amino acid structure, which can be incorporated into peptides to study protein-protein interactions, enzyme activity, and cellular localization. nih.gov
Future research in this area will likely focus on creating probes with specific functionalities:
Fluorescent Probes : By attaching an environmentally sensitive fluorophore (e.g., dansyl, nitrobenzofurazan, or BODIPY dyes) to the pyridine ring, novel fluorescent amino acids can be synthesized. semanticscholar.orgbiorxiv.org These probes can be incorporated into peptides, and changes in their fluorescence emission or lifetime could report on binding events, conformational changes in proteins, or alterations in the local microenvironment. documentsdelivered.comnih.gov For instance, a probe exhibiting twisted intramolecular charge transfer (TICT) could be designed, where its fluorescence is sensitive to local viscosity, providing insights into cellular processes. acs.org
Photoaffinity Labeling (PAL) Probes : To identify the binding partners of bioactive compounds containing the pyridinyl-alanine scaffold, photo-reactive moieties such as diazirines or benzophenones could be installed on the pyridine ring. enamine.netnih.gov Upon UV irradiation, these probes form a covalent bond with nearby biomolecules, allowing for the identification and characterization of specific protein targets through techniques like mass spectrometry. nih.gov This is a powerful tool for target deconvolution in drug discovery. princeton.edu
Isotopically Labeled Probes : Incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H would enable the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the interactions of peptides containing this amino acid with their biological targets. These probes can provide detailed structural and dynamic information about ligand-receptor complexes in solution.
| Probe Type | Functional Moiety | Principle of Operation | Primary Application |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., BODIPY, NBD) | Reports on biological events through changes in fluorescence properties (intensity, wavelength, lifetime). documentsdelivered.com | Imaging protein localization, detecting protein-protein interactions, sensing environmental changes. semanticscholar.org |
| Photoaffinity Probe | Photoreactive group (e.g., Diazirine) | Upon photoactivation, forms a covalent bond with interacting biomolecules. nih.gov | Identifying unknown protein targets of a bioactive molecule (Target ID). enamine.net |
| NMR Probe | Stable Isotopes (e.g., ¹³C, ¹⁵N) | Provides atomic-level structural and dynamic information through NMR spectroscopy. | Mapping binding interfaces, studying conformational dynamics of peptide-protein complexes. |
| Biotinylated Probe | Biotin | Acts as a high-affinity handle for purification of labeled biomolecules using streptavidin. | Affinity-based pulldown experiments to isolate and identify binding partners. |
Advanced Computational Modeling for Precise Structure-Activity Relationship Elucidation and Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound and its derivatives, these methods can provide profound insights into their biological activities and guide the design of new, more potent compounds.
Future research will leverage advanced computational approaches:
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-peptides.com For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with varied substituents on the pyridine ring. By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activity (such as enzyme inhibition), a predictive model can be built. chemrevlett.comresearchgate.net This model can then be used to forecast the activity of novel, yet-to-be-synthesized compounds, prioritizing synthetic efforts. chemrevlett.comtandfonline.com Machine learning algorithms like random forest and support vector regression are increasingly used to build robust non-linear QSAR models. nih.gov
Molecular Docking and Dynamics : To understand how these compounds interact with a specific protein target, molecular docking simulations can predict the most likely binding pose within the protein's active site. mdpi.com This provides crucial information about key interactions, such as hydrogen bonds and π-π stacking involving the pyridine ring. nih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the ligand-protein complex. chemrevlett.com
Pharmacophore Modeling : Based on a set of active molecules, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model serves as a 3D query to screen large virtual libraries for new compounds with diverse chemical scaffolds that could have the desired activity.
| Computational Method | Objective | Information Generated | Impact on Research |
|---|---|---|---|
| QSAR Modeling | To correlate chemical structure with biological activity and predict the activity of new compounds. creative-peptides.com | A mathematical equation or machine learning model linking molecular descriptors to activity. | Prioritizes the synthesis of the most promising drug candidates, saving time and resources. tandfonline.com |
| Molecular Docking | To predict the preferred binding orientation of a ligand to its protein target. mdpi.com | 3D model of the ligand-protein complex, identification of key binding interactions. | Guides structure-based drug design by suggesting modifications to improve binding affinity. |
| Molecular Dynamics (MD) | To simulate the movement and interaction of the ligand-protein complex over time. | Information on the stability of binding, conformational changes, and the role of solvent. | Validates docking poses and provides a deeper understanding of the binding mechanism. chemrevlett.com |
| Pharmacophore Modeling | To identify the essential 3D features required for biological activity. | A 3D template of chemical features that can be used for virtual screening. | Enables the discovery of novel scaffolds with the potential for the same biological activity. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate, and how do reaction conditions influence enantiomeric purity?
- Methodology :
- Step 1 : Start with a pyridine-substituted aldehyde or ketone. For example, coupling pyridin-3-ylmethyl derivatives with chiral auxiliaries (e.g., Evans oxazolidinones) to establish stereochemistry .
- Step 2 : Perform reductive amination or Strecker synthesis to introduce the amino group. Use chiral catalysts (e.g., L-proline derivatives) to maintain (S)-configuration .
- Step 3 : Esterify the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas). Monitor reaction progress via TLC or HPLC to avoid racemization .
- Critical Parameter : Temperature control (<40°C) during esterification prevents degradation of the pyridine ring .
Q. How can researchers validate the structural integrity and enantiomeric excess of this compound?
- Analytical Workflow :
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (CCDC deposition recommended) .
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; compare retention times with racemic standards .
- NMR Spectroscopy : Assign peaks using 2D-COSY and NOESY. The pyridine protons (δ 8.5–7.5 ppm) and methyl ester (δ 3.7 ppm) should show distinct splitting patterns .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound for scale-up?
- Strategy :
- DFT Calculations : Use Gaussian or ORCA to model transition states during reductive amination. Identify steric hindrance at the pyridine ring’s 3-position to adjust substituents .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents enhance nucleophilic attack on the ester intermediate .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : If one study reports IC₅₀ = 10 µM (enzyme inhibition) and another shows no activity:
- Reproducibility Checks : Confirm compound purity (≥95% by HPLC) and storage conditions (desiccated, -20°C to prevent hydrolysis) .
- Assay Conditions : Test under varying pH (6.5–7.4) and ionic strength. Pyridine’s basicity may alter binding in low-pH buffers .
- Structural Analogues : Synthesize fluorinated derivatives (e.g., 6-fluoro-pyridin-3-yl) to probe electronic effects on target engagement .
Q. How can crystallographic twinning or disorder in X-ray data for this compound be addressed?
- SHELX Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
